molecular formula C10H11ClN2O B13975131 6-Chloro-1-ethyl-1h-benzimidazole-2-methanol

6-Chloro-1-ethyl-1h-benzimidazole-2-methanol

Cat. No.: B13975131
M. Wt: 210.66 g/mol
InChI Key: DWIXTLSWWFXYOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-ethyl-1h-benzimidazole-2-methanol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or carboxylic acid. One common method includes the reaction of 6-chloro-1-ethylbenzene-1,2-diamine with formaldehyde under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and scalability. The use of catalysts, such as palladium or copper, can further enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-ethyl-1h-benzimidazole-2-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

6-Chloro-1-ethyl-1h-benzimidazole-2-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethyl-1h-benzimidazole-2-methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. For example, it may inhibit DNA synthesis or interfere with cell division, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Known for its anticancer properties.

    5,6-Dimethylbenzimidazole: An integral part of vitamin B12 structure.

    2-(1-Hydroxyethyl)benzimidazole: Studied for its antimicrobial activity.

Uniqueness

6-Chloro-1-ethyl-1h-benzimidazole-2-methanol is unique due to the presence of the chlorine atom and the ethyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

(6-chloro-1-ethylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C10H11ClN2O/c1-2-13-9-5-7(11)3-4-8(9)12-10(13)6-14/h3-5,14H,2,6H2,1H3

InChI Key

DWIXTLSWWFXYOD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)N=C1CO

Origin of Product

United States

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